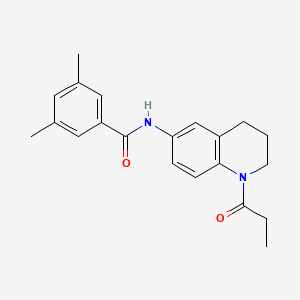

3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Development

- Facile Synthesis : This compound's synthetic pathway involves treating cyclohexanone with benzylidenemalononitrile in the presence of ammonium acetate, leading to the formation of 2-amino-4-phenyl tetrahydroquinoline derivatives. This process allows for the exploration of its reactivity towards various reagents and potential antimicrobial applications (Elkholy & Morsy, 2006).

Application in Receptor Studies

- Sigma-2 Receptor Probe : The compound and its analogues have been used as sigma-2 receptor probes. Studies involving radiolabeling with tritium and evaluating binding to sigma-2 receptors have provided insights into receptor interactions and pharmacological profiles (Xu et al., 2005).

Applications in Cancer Research

- Tumor Diagnosis and PET Tracer Development : Hybrids of this compound have been explored for tumor diagnosis due to their high affinity at σ(2) receptors. The development of PET tracers for σ(2) receptors, especially in tumors overexpressing P-gp, is a significant application (Abate et al., 2011).

Research in Neuroscience

- SK Channel Blockers : Analogues of this compound have been synthesized and studied for their binding to SK channels, with implications in neuroscience. The modifications in the structure showed variations in affinity for apamin sensitive binding sites, highlighting its potential in developing reversible and selective SK channel blockers (Graulich et al., 2005).

Novel Syntheses and Reactions

- Synthesis of Quinazoline and Benzoxazole Derivatives : The compound's derivatives have been synthesized and used in reactions with picramic acid to create a mixture of tetrahydroquinazoline-2-one and other derivatives, indicating diverse synthetic applications (Villalgordo et al., 1990).

Propiedades

IUPAC Name |

3,5-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-4-20(24)23-9-5-6-16-13-18(7-8-19(16)23)22-21(25)17-11-14(2)10-15(3)12-17/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJHWJBPYLOFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Dimethylamino)propan-2-yloxy]acetic acid;hydrochloride](/img/structure/B2826724.png)

![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2826730.png)

![1-(2,6-difluorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2826732.png)

![1-(furan-2-ylmethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2826733.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2826734.png)

![2-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2826735.png)